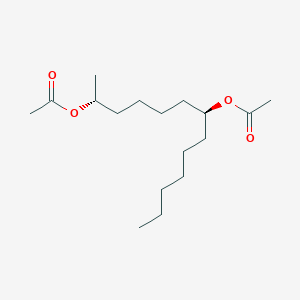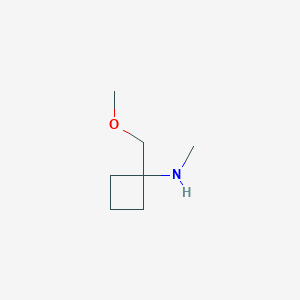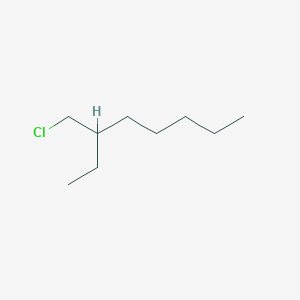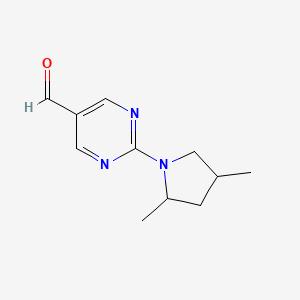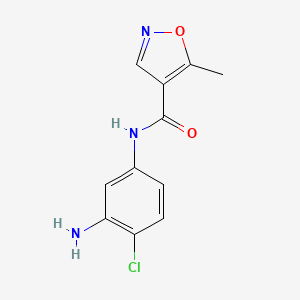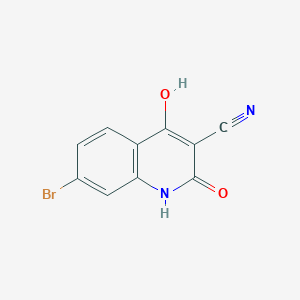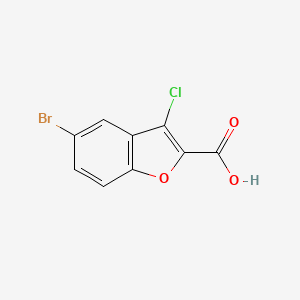
5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. . This compound is characterized by the presence of bromine and chlorine atoms attached to the benzofuran ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid typically involves the reaction of 5-bromo-3-chlorobenzofuran with suitable reagents to introduce the carboxylic acid group. One common method involves the reaction of 5-bromo-3-chlorobenzofuran with nitrophenol, followed by reduction and esterification steps to yield the desired product . The reaction conditions often require the use of organic solvents such as ethanol, methanol, or chloroform, and may involve heating or the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzofuran ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Esterification and Hydrolysis: The carboxylic acid group can participate in esterification reactions to form esters, or it can be hydrolyzed to revert to the acid form.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and acids or bases for esterification and hydrolysis. Reaction conditions may vary depending on the desired transformation but often involve the use of organic solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzofuran derivatives, while oxidation or reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid and its derivatives depends on their specific biological targets. For example, some derivatives may inhibit enzymes or interact with cellular receptors to exert their effects. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid include other halogenated benzofuran derivatives such as:
- 5-Bromo-1-benzofuran-2-carboxylic acid
- 7-Bromo-1-benzofuran-2-carboxylic acid
- 6-Chloro-benzofuran-3-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H4BrClO3 |
|---|---|
Poids moléculaire |
275.48 g/mol |
Nom IUPAC |
5-bromo-3-chloro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrClO3/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,(H,12,13) |
Clé InChI |
VKIINWYCOKMICJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



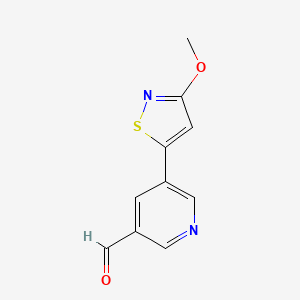
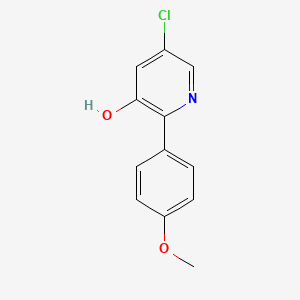
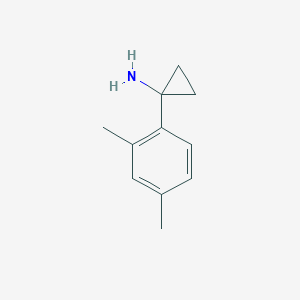
![4-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13177904.png)
